molecular formula C10H8Cl2O3 B1611917 6,8-Dichloro-chroman-3-carboxylic acid CAS No. 885271-47-6

6,8-Dichloro-chroman-3-carboxylic acid

Cat. No.: B1611917
CAS No.: 885271-47-6
M. Wt: 247.07 g/mol
InChI Key: VKQVUBHOFAGVRV-UHFFFAOYSA-N
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Description

6,8-Dichloro-chroman-3-carboxylic acid is an organic compound with the molecular formula C10H8Cl2O3 and a molecular weight of 247.07 g/mol . This compound is characterized by the presence of two chlorine atoms at the 6th and 8th positions of the chroman ring and a carboxylic acid group at the 3rd position. It is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Preparation Methods

The synthesis of 6,8-Dichloro-chroman-3-carboxylic acid typically involves the chlorination of chroman-3-carboxylic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete chlorination at the desired positions .

Chemical Reactions Analysis

6,8-Dichloro-chroman-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones under the influence of strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohols.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6,8-Dichloro-chroman-3-carboxylic acid is primarily used in scientific research, particularly in the fields of chemistry and biochemistry. It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and pathways. Additionally, it is employed in the development of new pharmaceuticals and agrochemicals due to its unique structural properties .

Comparison with Similar Compounds

Similar compounds to 6,8-Dichloro-chroman-3-carboxylic acid include other chlorinated chroman derivatives, such as 6-chloro-chroman-3-carboxylic acid and 8-chloro-chroman-3-carboxylic acid. These compounds share similar structural features but differ in the number and positions of chlorine atoms. The presence of multiple chlorine atoms in this compound may confer unique reactivity and properties compared to its mono-chlorinated counterparts .

Properties

IUPAC Name

6,8-dichloro-3,4-dihydro-2H-chromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O3/c11-7-2-5-1-6(10(13)14)4-15-9(5)8(12)3-7/h2-3,6H,1,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQVUBHOFAGVRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=C(C=C2Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588100
Record name 6,8-Dichloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-47-6
Record name 6,8-Dichloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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